Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride
Descripción
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a methyl ester group at position 3 and a methyl substituent at position 4 of the pyrrolidine ring. The (3S,4S) stereochemistry confers distinct physicochemical and biological properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis. The molecular formula is inferred as C₇H₁₃NO₂·HCl (molecular weight ~195.09), based on analogs like Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride (C₆H₁₁NO₂·HCl, MW 165.618) and (3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride (C₆H₁₂ClNO₂, MW 165.62) .
Propiedades
IUPAC Name |
methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDAMQXFDTTPL-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Methyl Group Introduction at C4
The C4 methyl group is introduced via alkylation of a pyrrolidine-3-carboxylate intermediate. Using methyl iodide and a strong base (e.g., LDA) at −40°C selectively alkylates the C4 position, yielding a diastereomeric mixture. Chromatographic separation or crystallization resolves the (3S,4S) isomer.
Esterification and Salt Formation
Methyl Esterification
The carboxylic acid intermediate is esterified using Fischer-Speier conditions (MeOH, HCl gas). This one-pot reaction proceeds at reflux (65–70°C) for 12–18 hours, achieving >95% conversion. Alternatively, DCC/DMAP-mediated coupling with methanol under anhydrous conditions minimizes side reactions, though at higher cost.
Hydrochloride Salt Precipitation
The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt. Critical parameters include:
-
Stoichiometry : 1.1 equivalents of HCl to avoid excess acid.
-
Solvent Polarity : Ether/acetone mixtures (4:1 v/v) optimize yield (88–92%).
Stereochemical Control and Resolution
Achieving the (3S,4S) configuration demands precise chiral induction:
-
Chiral Auxiliaries : (R)-Pantolactone derivatives temporarily fix the C3 stereocenter during alkylation.
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters selectively cleaves the undesired enantiomer, enriching ee to >99%.
Industrial-Scale Production
Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility:
-
Cyclization Step : Tubular reactors with residence time <10 minutes prevent thermal degradation.
-
Salt Formation : Anti-solvent crystallization in mixed-suspension vessels ensures uniform particle size.
Analytical Characterization
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Purity | HPLC (UV 210 nm) | ≥99.5% (area normalization) | |
| Stereochemical Integrity | Chiral SFC | ee ≥98.5% | |
| Salt Content | Ion Chromatography | Cl⁻: 18.9–19.5% (theoretical: 19.3%) |
Challenges and Optimization
-
Racemization During Alkylation : Lowering reaction temperatures to −40°C and using bulky bases (e.g., KHMDS) reduce epimerization to <2%.
-
Byproduct Formation : Residual methyl iodide is mitigated via azeotropic distillation with toluene.
Comparative Data on Synthesis Methods
| Method | Yield (%) | Purity (%) | ee (%) | Scale (kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 82 | 99.7 | 98.5 | 50 |
| Dieckmann Cyclization | 75 | 98.9 | 97.2 | 10 |
| Enzymatic Resolution | 68 | 99.5 | 99.8 | 5 |
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted pyrrolidine derivative.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Inhibition of Phosphodiesterase 4 (PDE4)
One of the primary applications of Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells, which are involved in various physiological processes. Inhibiting PDE4 can lead to increased cAMP levels, providing therapeutic benefits for conditions such as:
- Overactive Bladder : Studies have shown that this compound can alleviate symptoms associated with overactive bladder by modulating smooth muscle contraction through cAMP pathways .
- Asthma : As a PDE4 inhibitor, it has potential in treating asthma by reducing inflammation and bronchoconstriction .
1.2 Neurological Applications
Research indicates that Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride may have applications in neurodegenerative diseases due to its ability to inhibit neuronal nitric oxide synthase (nNOS). This inhibition could provide a pathway for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
3.1 Treatment of Overactive Bladder
A study conducted on mouse models demonstrated the efficacy of Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride in reducing urinary frequency and urgency associated with overactive bladder. The compound was administered alongside tadalafil, showing synergistic effects that enhanced therapeutic outcomes .
3.2 Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against neuronal damage induced by oxidative stress. The results indicated that it could significantly reduce cell death in neuronal cultures exposed to harmful agents, suggesting its potential utility in neuroprotection strategies .
Mecanismo De Acción
The mechanism of action of Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Functional Analogues
The compound is compared below with key analogs, focusing on substituents, stereochemistry, molecular properties, and commercial availability.
Table 1: Comparative Analysis of Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate Hydrochloride and Analogues
Research and Industrial Relevance
- Pharmaceutical Synthesis : The trifluoromethyl analog (CAS 1821794-05-1) is priced at €1,295.74/500 mg, reflecting its utility in high-value applications such as protease inhibitor development .
- Asymmetric Catalysis : Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride (CAS 1099646-61-3) is a precursor for ligands in transition-metal catalysis .
- Limitations : Discontinuation of the target compound highlights supply chain challenges for niche chiral building blocks .
Actividad Biológica
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its unique stereochemistry and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is characterized by its pyrrolidine structure with a carboxylate group at the 3-position and a methyl group at the 4-position. The compound's molecular formula is , with a molecular weight of approximately 179.63 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies.
The biological activity of methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
These interactions can lead to various physiological effects, including changes in cellular function that may be therapeutically beneficial.
Enzyme Inhibition
Research indicates that methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride exhibits enzyme inhibition properties. For instance, it has been investigated for its potential as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in various signaling pathways related to inflammation and smooth muscle contraction. This inhibition may have implications for treating conditions such as asthma and overactive bladder .
Neuropharmacological Effects
The compound's effects on the central nervous system have also been studied. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, which could lead to applications in treating neurological disorders .
Case Studies
- PDE4 Inhibition : A study demonstrated that methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride effectively inhibited PDE4 activity in vitro, leading to increased intracellular cAMP levels. This suggests a potential mechanism for its anti-inflammatory effects .
- Neurotransmitter Modulation : Another investigation assessed the compound's impact on serotonin receptors. Results indicated that it could enhance serotonin signaling, which might be beneficial in managing mood disorders.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
